molecular formula C13H17N3O2S2 B7785898 (1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide

(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide

Cat. No.: B7785898
M. Wt: 311.4 g/mol
InChI Key: RZYWHOPOHRFRMI-VBKFSLOCSA-N
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Description

(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide is a complex organic compound characterized by its unique structural features This compound contains a tert-butylsulfonyl group, a methanimidoyl cyanide moiety, and a 4-methylsulfanylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of tert-butylsulfonyl chloride: This can be achieved by reacting tert-butyl alcohol with chlorosulfonic acid under controlled conditions.

    Preparation of 4-methylsulfanylaniline: This involves the methylation of aniline using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The tert-butylsulfonyl chloride is then reacted with 4-methylsulfanylaniline to form the intermediate compound.

    Formation of Methanimidoyl Cyanide: This step involves the reaction of the intermediate with cyanogen bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the cyanide group.

Scientific Research Applications

(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl chloride
  • (1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl bromide
  • (1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl fluoride

Uniqueness

(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its cyanide moiety, in particular, allows for unique substitution reactions not possible with similar compounds containing halides.

Properties

IUPAC Name

(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYWHOPOHRFRMI-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N\NC1=CC=C(C=C1)SC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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